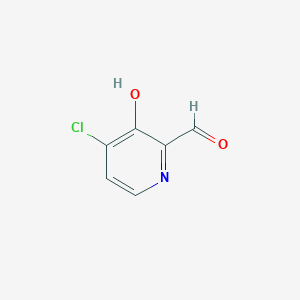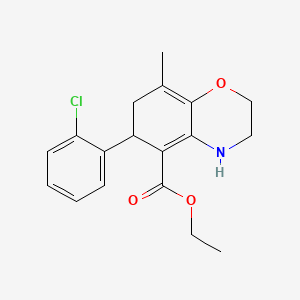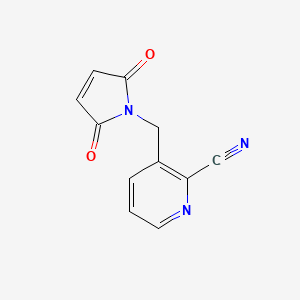
3-(Maleimidomethyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Maleimidomethyl)picolinonitrile is a chemical compound that features a maleimide group attached to a picolinonitrile moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The maleimide group is known for its reactivity with thiol groups, making it useful in bioconjugation and other chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Maleimidomethyl)picolinonitrile typically involves the reaction of maleimide with picolinonitrile under specific conditions. One common method involves the use of a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in isoxazolopyridines . This stepwise and one-pot approach allows for the efficient production of 3-hydroxy-4-substituted picolinonitriles, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Maleimidomethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The maleimide group can participate in substitution reactions, particularly with thiol-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Thiol-containing compounds, such as cysteine or glutathione, can react with the maleimide group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Thiol-substituted derivatives, which are useful in bioconjugation applications.
Aplicaciones Científicas De Investigación
3-(Maleimidomethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Maleimidomethyl)picolinonitrile primarily involves its reactivity with thiol groups. The maleimide group forms stable thioether bonds with thiols, which is a key feature in bioconjugation and other chemical modifications. This reactivity allows the compound to target specific molecular pathways and interact with various biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar picolinonitrile core but differ in their substituents.
3-Methylpicolinonitrile: Another related compound with a methyl group instead of a maleimide group.
Uniqueness
3-(Maleimidomethyl)picolinonitrile is unique due to the presence of the maleimide group, which imparts specific reactivity towards thiol groups. This makes it particularly valuable in bioconjugation applications, where precise and stable modifications are required.
Propiedades
Fórmula molecular |
C11H7N3O2 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
3-[(2,5-dioxopyrrol-1-yl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3O2/c12-6-9-8(2-1-5-13-9)7-14-10(15)3-4-11(14)16/h1-5H,7H2 |
Clave InChI |
XGKQSALDRPJQPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C#N)CN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



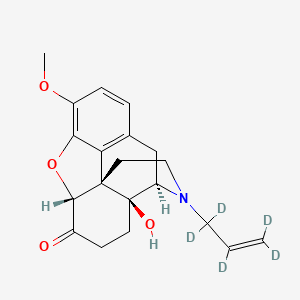
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
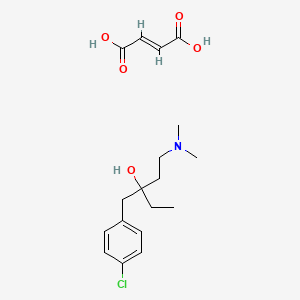
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
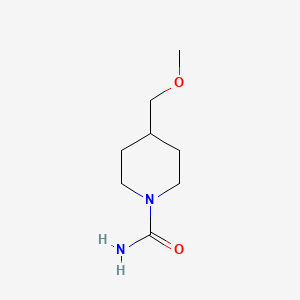
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
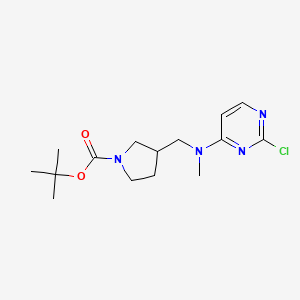
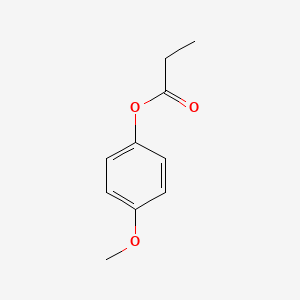
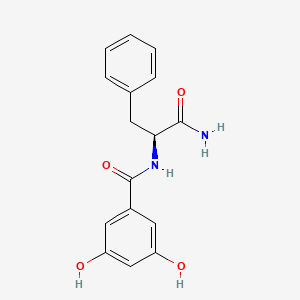
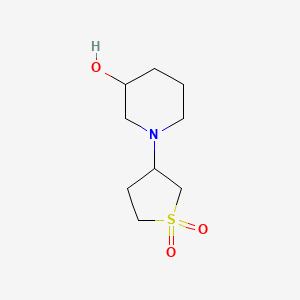
methylphosphonic acid](/img/structure/B15294742.png)
